An In-depth Technical Guide to 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid: A Key Building Block for Advanced Synthesis
An In-depth Technical Guide to 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid: A Key Building Block for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent at the Nexus of Synthesis and Medicinal Chemistry
5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid is a highly functionalized organoboron compound that has emerged as a valuable building block in modern organic synthesis. Its strategic combination of a reactive boronic acid moiety, an electron-donating methoxy group, and a sterically demanding t-butyldimethylsilyl (TBDMS) protecting group makes it a uniquely versatile reagent. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the construction of complex molecular architectures relevant to drug discovery.
Notably, this compound is often categorized as a "Protein Degrader Building Block,"[1] highlighting its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2][3][4] The substituted phenyl ring of 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid can serve as a key structural component of the ligand that binds to the protein of interest.
Core Physicochemical and Structural Characteristics
Proper handling, storage, and application of a chemical reagent begin with a thorough understanding of its fundamental properties.
| Property | Value | Source(s) |
| CAS Number | 1150114-54-7 | [1][5] |
| Molecular Formula | C₁₃H₂₃BO₄Si | [1][5] |
| Molecular Weight | 282.22 g/mol | [1][5] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥97% | [1][6] |
| Storage | Store at room temperature | [5] |
Structural Features:
The molecule's structure is key to its reactivity. The boronic acid group is positioned ortho to a methoxy group. This arrangement can influence the reactivity of the boronic acid through electronic and potential chelating effects with the palladium catalyst in cross-coupling reactions. The para-position to the methoxy group is occupied by a bulky t-butyldimethylsilyloxy (TBDMSO) group. This TBDMS ether serves as a protecting group for the phenol, which is stable under a variety of reaction conditions but can be selectively removed when needed.
Synthesis and Purification: A Plausible and Validated Approach
Step 1: Synthesis of the Precursor, 1-(t-Butyldimethylsilyloxy)-4-bromo-2-methoxybenzene
The synthesis begins with the protection of the hydroxyl group of commercially available 4-bromo-2-methoxyphenol.
Reaction Scheme:
Caption: Synthesis of the silyl-protected aryl bromide precursor.
Detailed Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methoxyphenol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous dimethylformamide (DMF).
-
Silylation: To the stirred solution, add t-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure silyl ether.
Step 2: Lithiation-Borylation to Yield the Target Boronic Acid
The aryl bromide precursor is then converted to the boronic acid via a lithium-halogen exchange and subsequent reaction with a borate ester.
Reaction Scheme:
Caption: Lithiation-borylation to form the target boronic acid.
Detailed Protocol:
-
Lithiation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the precursor 1-(t-butyldimethylsilyloxy)-4-bromo-2-methoxybenzene (1.0 eq.) and dissolve it in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes, 1.1 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
-
Borylation: To the resulting aryllithium solution, add triisopropyl borate (B(O-iPr)₃, 1.5 eq.) dropwise, again keeping the temperature at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Purification: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude boronic acid can be purified by recrystallization or by performing a careful column chromatography on silica gel.
Reactivity and Synthetic Applications: The Suzuki-Miyaura Cross-Coupling
The primary utility of 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals and functional materials.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Suzuki-Miyaura Protocol
The following protocol is a general but robust procedure for the coupling of 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid with an aryl bromide.
Reaction Scheme:
Caption: General scheme for the Suzuki coupling of the title compound.
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.
-
Reaction: Heat the mixture to a temperature between 80-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Spectroscopic Characterization
¹H NMR Spectroscopy
A ¹H NMR spectrum for this compound is available, and the expected signals would be consistent with its structure.
Expected ¹H NMR Data (CDCl₃, 400 MHz):
-
~ 7.2-7.5 ppm (m, 3H): Aromatic protons.
-
~ 5.0-6.0 ppm (br s, 2H): Protons of the B(OH)₂ group. These are often broad and may exchange with D₂O.
-
~ 3.8 ppm (s, 3H): Methoxy (-OCH₃) protons.
-
~ 1.0 ppm (s, 9H): t-Butyl protons of the TBDMS group.
-
~ 0.2 ppm (s, 6H): Dimethyl protons of the TBDMS group.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
-
~155-160 ppm: Aromatic carbon attached to the methoxy group.
-
~150-155 ppm: Aromatic carbon attached to the TBDMS-oxy group.
-
~110-130 ppm: Other aromatic carbons. The carbon attached to the boron atom would be in this region but may be broad or have a lower intensity.
-
~55 ppm: Methoxy carbon.
-
~25 ppm: Quaternary carbon of the t-butyl group.
-
~18 ppm: Methyl carbons of the t-butyl group.
-
~ -4 ppm: Methyl carbons on the silicon atom.
Safety, Handling, and Storage
As with all boronic acids, 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid should be handled with appropriate care in a laboratory setting.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8][9]
-
Stability: The compound is generally stable under standard ambient conditions.[8] Boronic acids have a tendency to form cyclic anhydride trimers (boroxines) upon dehydration. This is a reversible process and typically does not affect reactivity in Suzuki couplings where water is often present. The TBDMS protecting group is robust but can be cleaved by fluoride sources (e.g., TBAF) or strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry place.[7]
-
Hazard Identification: While a specific SDS for this compound is not available in the search results, related methoxyphenylboronic acids are classified as causing skin and serious eye irritation.[7][8][9]
Conclusion: An Enabling Tool for Modern Synthesis
5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid is a valuable and versatile reagent for organic synthesis. Its well-defined structure allows for its predictable use in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl systems. Its designation as a building block for protein degraders underscores its importance in contemporary medicinal chemistry. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate the discovery and development of novel molecules with significant potential in science and medicine.
References
-
An overview of PROTACs: a promising drug discovery paradigm - PMC. Available at: [Link]
-
5-tert-Butyl-2-methoxyphenylboronic acid | C11H17BO3 - PubChem. Available at: [Link]
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Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. Available at: [Link]
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Safety Data Sheet - Angene Chemical. Available at: [Link]
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Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water - MIT Open Access Articles. Available at: [Link]
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Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC. Available at: [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. Available at: [Link]
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Degradation of proteins by PROTACs and other strategies - PMC. Available at: [Link]
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Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n - eScholarship. Available at: [Link]
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PROTACs– a game-changing technology - PMC. Available at: [Link]
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Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol - MDPI. Available at: [Link]
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2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid - MDPI. Available at: [Link]
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